6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

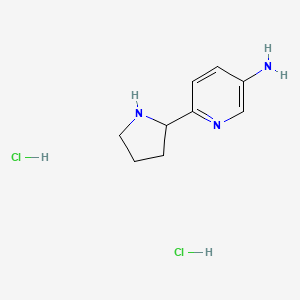

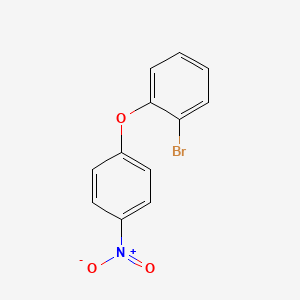

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 2377033-12-8 . It has a molecular weight of 236.14 . The IUPAC name for this compound is 6-(pyrrolidin-2-yl)pyridin-3-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5,10H2;2*1H . This indicates the presence of a pyrrolidine ring attached to a pyridine ring, with an amine group on the pyridine ring .Applications De Recherche Scientifique

C-H Functionalization and Redox-Annulations

This compound is involved in the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. These pyrrolines can further be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (Kang et al., 2015).

Synthesis of Pyridine-Containing Ligands

The compound plays a role in the design and synthesis of pyridine-containing macrocyclic Schiff base ligands, which are crucial for the development of metal complexes with a wide array of applications, including catalysis, metal ion transportation, and separation (Rezaeivala & Keypour, 2014).

Reactions with Amines and Thiols

Research has explored the reactions of related pyrimidine compounds with amines and thiols, showcasing the potential for synthesizing diverse organic molecules and understanding their mechanisms (Čikotienė et al., 2007).

Coordination Chemistry

The synthesis and coordination chemistry of derivatives related to "6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride" have been studied, highlighting their use as ligands in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique properties (Halcrow, 2005).

Novel Synthesis and Oxidation Properties

Novel derivatives synthesized from related compounds exhibit unique properties, such as autocatalytic oxidation under specific conditions, which could be applied in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).

Enantioselective Reactions

The compound is involved in enantioselective A(3) reactions with copper iodide and a specific cocatalyst, producing propargylamines with high enantiomeric excess, indicating its utility in asymmetric synthesis (Zhao & Seidel, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

6-pyrrolidin-2-ylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNRTRICNLCSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)

![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)

![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)